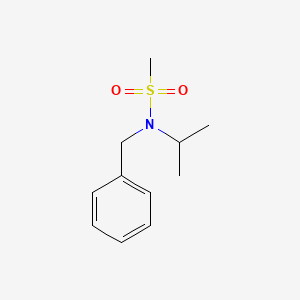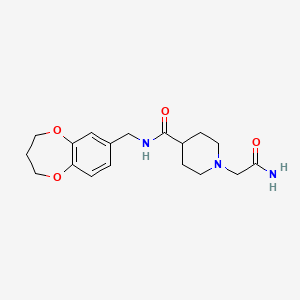
N-benzyl-N-isopropylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-N-isopropylmethanesulfonamide” is a compound that falls under the category of sulfonamides . Sulfonamides are a class of drugs that exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydrofolate synthetase, allowing them to play a role in treating a diverse range of disease states .
Synthesis Analysis
The synthesis of sulfonamides often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method generally produces a greater yield compared to other methods . A novel sulfonamide compound, ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA), has been synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .Molecular Structure Analysis
Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings . The structure of sulfonamides plays a crucial role in their function and toxicity .Chemical Reactions Analysis
Sulfonamides have a unique reactivity profile. They have been used as an activating group, protecting group, leaving group, and as a molecular scaffold . The sulfonamide group forms the basis of several groups of drugs .Physical And Chemical Properties Analysis
Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects . The physical and chemical properties of sulfonamides are influenced by their structure and the presence of the sulfonamide group .Aplicaciones Científicas De Investigación
Synthesis and Catalysis : A study by Shi et al. (2009) describes an environmentally benign method for direct coupling of sulfonamides and alcohols, emphasizing the importance of sulfonamide derivatives in drug synthesis. This process involves a domino dehydrogenation-condensation-hydrogenation sequence using a nanostructured catalyst, achieving high yields and demonstrating the catalyst's magnetic property for easy product isolation and efficient recycling (Shi et al., 2009).
Antimycobacterial Agents : Malwal et al. (2012) report the design, synthesis, and evaluation of 2,4-dinitrophenylsulfonamides, including N-Benzyl-2,4-dinitrobenzenesulfonamide, as cysteine-activated sources of sulfur dioxide with antimycobacterial properties. This compound showed higher potency against Mycobacterium tuberculosis than the clinical agent isoniazid (Malwal et al., 2012).
Carbonic Anhydrase Inhibitors : A study by Supuran et al. (2013) investigated sulfonamide derivatives as inhibitors of carbonic anhydrase isoenzymes, highlighting their potential applications in therapeutic interventions. These compounds exhibited nanomolar inhibitory concentration against various isoenzymes (Supuran et al., 2013).
Fuel Cell Applications : Matsumoto et al. (2009) developed locally and densely sulfonated poly(ether sulfone)s for fuel cell applications. These polymers formed phase-separated structures that induced efficient proton conduction, demonstrating their potential use in fuel cells (Matsumoto et al., 2009).
Anticancer and Antioxidant Effects : Mohamed et al. (2022) synthesized new benzene sulfonamide drugs with potential anticancer and antioxidant effects. Molecular docking studies were used to analyze their binding energy against human breast cancer cells, revealing significant potential for these compounds in cancer therapy (Mohamed et al., 2022).
Green Chemistry : Sa̧czewski et al. (2006) designed dimethylaminopyridinium carbamoylides as non-hazardous substitutes for arylsulfonyl isocyanates, commonly used in producing arylsulfonyl carbamates and ureas. This innovation contributes to safer and more environmentally friendly chemical processes (Sa̧czewski et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The sulfonamide motif has been underexploited by the synthetic chemist . Future research could focus on exploring the diverse uses of this functional group in organic synthesis, including its use as a ‘safety catch’ linker for solid phase peptide synthesis . Antimicrobial peptides (AMPs) have gained significant attention for their clinical potential as a new class of antibiotics to combat antimicrobial resistance . The sulfonamide motif could be incorporated into the design of novel AMPs .
Propiedades
IUPAC Name |
N-benzyl-N-propan-2-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-10(2)12(15(3,13)14)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHLJVRNTRTQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(propan-2-yl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxyphenyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B5567069.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5567071.png)
![3'-benzoylspiro[cyclohexane-1,4'-[1,2,3]triazolo[5,1-c][1,4]oxazin]-6'(7'H)-one](/img/structure/B5567079.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(3-pyridinylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567086.png)
![2-(dimethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate](/img/structure/B5567102.png)

![4-[(3,4-dimethoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5567134.png)
![methyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B5567139.png)
![3-[(diallylamino)methyl]-6-methoxy-2-methyl-4-quinolinol](/img/structure/B5567158.png)
![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5567162.png)

![methyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5567169.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 2-furoate](/img/structure/B5567173.png)
![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5567176.png)